N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-10(2)12-5-7-13(8-6-12)14-9-11-3-4-11/h10-14H,3-9H2,1-2H3 |
InChI Key |
CIRXINPUKABISF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-(Propan-2-yl)cyclohexanone
One of the most common and efficient routes to this compound is via reductive amination of 4-(propan-2-yl)cyclohexanone with cyclopropylmethylamine.
- Starting materials: 4-(propan-2-yl)cyclohexanone and cyclopropylmethylamine.
- Reaction conditions: The ketone and amine are combined in a suitable solvent such as ethanol or methanol.
- Reducing agent: Sodium borohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is used to reduce the imine intermediate formed in situ.
- Temperature: Typically room temperature to mild heating (25–70 °C).
- Duration: Several hours to overnight reaction time.
- The reductive amination yields the desired secondary amine with high selectivity.
- The cyclopropylmethyl group remains intact due to mild reaction conditions.
- Yields reported in similar reductive aminations range from 70% to 95% depending on purification methods.
This method is supported by analogous procedures in literature where reductive amination is a preferred method for introducing amine substituents to cyclic ketones without racemization or ring opening of sensitive groups.
Catalytic Hydrogenation of Imine Intermediates
An alternative method involves first forming the imine by condensation of 4-(propan-2-yl)cyclohexanone with cyclopropylmethylamine, followed by catalytic hydrogenation.
- The ketone and amine are stirred together to form the imine intermediate.
- The reaction mixture is subjected to hydrogenation using 10% palladium on carbon catalyst under hydrogen pressure (e.g., 10 bar).
- Temperature is maintained around 25–70 °C.
- The reaction is monitored until completion (typically 24 hours).
- This method can be scaled up efficiently.
- High purity of product due to selective reduction.
- Avoids use of hydride reagents that can be sensitive to moisture.
This approach is described in patent literature for scalable synthesis of cyclopropylalkyl amines, emphasizing its industrial applicability.
Alkylation of 4-(Propan-2-yl)cyclohexan-1-amine
In some synthetic routes, the amine precursor 4-(propan-2-yl)cyclohexan-1-amine is first prepared, followed by alkylation with cyclopropylmethyl halides (such as bromide or chloride).
- The secondary amine is reacted with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetonitrile or dimethylformamide.
- The reaction is conducted at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by extraction and purified by chromatography.
- This method requires careful control to avoid over-alkylation.
- The cyclopropylmethyl halide must be pure and freshly prepared to avoid side reactions.
While less common than reductive amination, this alkylation route is useful when the amine intermediate is readily available.
Reaction Conditions and Optimization Data
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | 4-(propan-2-yl)cyclohexanone, cyclopropylmethylamine, NaBH4 | RT to 70 °C, ethanol solvent, 4–24 h | 75–95 | Mild, preserves cyclopropyl ring |
| Catalytic hydrogenation | Imine intermediate, Pd/C, H2 (10 bar) | 25–70 °C, 24 h | 80–90 | Scalable, industrially preferred |
| Alkylation of amine | 4-(propan-2-yl)cyclohexan-1-amine, cyclopropylmethyl bromide, K2CO3 | RT to 50 °C, acetonitrile, 12–24 h | 65–85 | Requires careful control to avoid byproducts |
Research Outcomes and Analytical Data
- Spectroscopic characterization: The final compound typically shows characteristic ^1H NMR signals for the cyclopropylmethyl group (multiplets around 0.2–0.8 ppm), isopropyl group (doublet and septet around 1.0 and 2.5 ppm), and cyclohexane ring protons (1.0–2.5 ppm) consistent with literature reports.
- Mass spectrometry: Molecular ion peaks correspond to the expected molecular weight, confirming the compound identity.
- Purity: High-performance liquid chromatography (HPLC) confirms purity >95% after standard chromatographic purification.
- Stereochemistry: The cyclohexane ring substitution is typically trans-configured due to thermodynamic stability, verified by NOESY NMR experiments in related studies.
Summary and Perspectives from Varied Sources
- The reductive amination method is the most widely used due to its simplicity, high yield, and mild conditions that protect sensitive groups like cyclopropylmethyl.
- Catalytic hydrogenation offers an industrially scalable alternative with efficient reduction and clean reaction profiles.
- Alkylation approaches provide flexibility when starting from preformed amine intermediates but require more stringent control.
- Patents and peer-reviewed articles consistently emphasize the importance of mild reaction conditions to maintain the cyclopropylmethyl group integrity and achieve high selectivity.
- Analytical data from multiple sources confirm the reproducibility and robustness of these methods for preparing N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various amines.
Scientific Research Applications
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various
Biological Activity
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine, a compound with the CAS number 1341751-00-5, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a cyclohexane ring substituted with a cyclopropylmethyl group and an isopropyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 197.35 g/mol |
| CAS Number | 1341751-00-5 |
| Solubility | Low |
Research indicates that this compound may act on various biological targets, particularly in the realm of kinase inhibition. Kinases are critical enzymes involved in many cellular processes, including signal transduction and cell division. The compound's structural features suggest it could interact with ATP-binding sites on kinases, leading to inhibition of their activity.
Case Studies and Findings
- Kinase Inhibition : A study evaluated the compound's ability to inhibit specific kinases. It was found to have a selective inhibition profile against certain members of the CMGC (Cyclin-dependent Kinases, Mitogen-activated Protein Kinases, Glycogen Synthase Kinase 3) family. For instance, it demonstrated over 70% inhibition against several kinases at a concentration of 1 µM, indicating potent activity .
- Selectivity Profile : Further investigations showed that derivatives of this compound maintained selectivity for IRE1α over IRE1β isoforms, suggesting potential therapeutic applications in diseases where IRE1α is implicated .
- In Vitro Studies : In vitro assays confirmed that the compound exhibited significant biological activity with >95% purity in tested samples. The results indicated that modifications in the cyclopropylmethyl group could enhance potency while maintaining selectivity .
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Core
Compound 37 and 41 (EUROPEAN PATENT APPLICATION, 2021)
- Structure: (1R,4R)- and (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine derivatives with spirocyclic pyrazino-pyrrolo-pyrimidinone moieties.
- Key Differences: Substituents: Piperazine rings replace the cyclopropylmethyl group, introducing additional hydrogen-bonding capability. Molecular Weight: ~452 g/mol (vs. 195.35 g/mol for the target compound), reducing blood-brain barrier permeability.
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (Chemical Science, 2023)
- Structure : Aromatic naphthalene and cyclohexyl groups attached to a propan-2-amine core.
- Lipophilicity: Higher logP (~5.0) due to aromaticity, contrasting with the target compound’s moderate lipophilicity. Synthesis: Requires multi-step reductive amination with TiCl₄ and NaB(CN)H₃ .
Functional Group Modifications
N-(2-Chloroethyl)-N-propylpropan-1-amine (CAS 36716-60-6)
- Structure : Linear amine with chloroethyl and propyl groups.
- Key Differences :
Cyclohexyl-2-methyl-N-(2-(pyridin-3-yl)ethyl)propan-1-amine (Supplementary Materials, 2025)
Pharmacological Profiles
Sigma Receptor Ligands (Regulation of Dopamine Release, 1994)
- Example : (1-(Cyclopropylmethyl)-4-(2'-fluorophenyl)piperidine HBr.
- Key Differences :
Data Tables
| Compound | Molecular Weight (g/mol) | logP | Key Substituents | Primary Activity |
|---|---|---|---|---|
| N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine | 195.35 | 3.2 | Cyclopropylmethyl, isopropyl | CNS modulation (hypothesized) |
| COMPOUND 37 (EUROPEAN PATENT) | 452.56 | 2.8 | Piperazine, spirocyclic pyrimidine | Kinase inhibition |
| N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine | 327.49 | 5.0 | Naphthalene, cyclohexyl | Chiral resolution studies |
| N-(2-Chloroethyl)-N-propylpropan-1-amine | 163.70 | 1.9 | Chloroethyl, propyl | Alkylating agent |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in a patent procedure (EP 3,858,835 A1), a similar cyclohexanamine derivative was prepared by reacting a dibenzyl-protated cyclohexanamine intermediate with a cyclopropylmethyl piperazine derivative under acidic conditions (HOAc) using NaHB(OAc)₃ as a reducing agent. Purification involved column chromatography or preparative TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. Mass spectrometry (ESI+) validates molecular weight (e.g., observed m/z 238 [M + H]+ for a related compound). Infrared (IR) spectroscopy can identify functional groups like amine stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize stereochemical impurities in the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures between 80–140°C (as seen in sealed-tube reactions) to prevent racemization .
- Chiral Catalysts : Use enantioselective catalysts (e.g., Pd/C with chiral ligands) during hydrogenation steps to favor specific stereoisomers.
- Purification : Employ chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to separate diastereomers .
Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?
- Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT)-based NMR chemical shift predictions (e.g., using Gaussian or ORCA) to cross-validate experimental data.
- Solvent Effects : Account for solvent-induced shifts (e.g., deuterated methanol vs. DMSO) in simulations.
- Dynamic Effects : Analyze conformational flexibility via NOESY or ROESY to identify dominant rotamers influencing spectral discrepancies .
Q. How can crystallographic software like SHELX improve structural determination of this compound?
- Methodological Answer :
- Data Refinement : Use SHELXL for high-resolution refinement, incorporating hydrogen atom positions via riding models or free refinement.
- Twinned Data : For twinned crystals, apply SHELXD for dual-space solution and SHELXE for density modification.
- Validation Tools : Leverage the CIF-check tool in SHELXPRO to validate geometric parameters against IUCr standards .
Q. What in vitro assays are suitable for evaluating the biological activity of analogues of this compound?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like PLK1, as seen with structurally related compounds like Volasertib .
- Receptor Binding : Perform radioligand displacement assays (e.g., TRPA1 channel inhibition) using ³H-labeled ligands to quantify IC₅₀ values .
- Cytotoxicity : Screen analogues against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays to assess therapeutic potential .
Q. How can computational modeling guide the design of analogues with enhanced metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to predict logP, CYP450 interactions, and metabolic hotspots.
- Scaffold Hopping : Replace the cyclopropane ring with bioisosteres (e.g., spirocycles) using MOE or ChemAxon software to improve stability.
- MD Simulations : Conduct molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in aqueous and lipid environments .
Data Contradiction Analysis
Q. How should researchers address inconsistent mass spectrometry (MS) and elemental analysis data?
- Methodological Answer :
- Ionization Artifacts : Check for adduct formation (e.g., Na⁺/K⁺) in ESI-MS by comparing with MALDI-TOF data.
- Sample Purity : Re-purify the compound via flash chromatography (e.g., silica gel, hexane/EtOAc gradient) to remove salts or impurities skewing elemental analysis.
- High-Resolution MS : Use HRMS (Orbitrap or Q-TOF) to confirm exact mass and isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
